Chiral N-(1-phenylethyl) Substituent Enables Stereospecific Kinase Binding vs. Achiral N-(2-phenylethyl) Analog
The N-(1-phenylethyl) group introduces a chiral center absent in the N-(2-phenylethyl) analog (CAS 477227-95-5) . In the class of pyrrolo[2,3-d]pyrimidine dual kinase inhibitors, stereochemistry at the N4 position has been shown to influence binding mode and selectivity [1]. While direct comparative data for this specific compound are limited, the chiral center is expected to provide differential binding compared to achiral analogs, as observed in related N4-substituted pyrrolopyrimidines where even minor changes alter kinase inhibition profiles [1].
| Evidence Dimension | Stereochemical differentiation at N4 position |
|---|---|
| Target Compound Data | Racemic mixture of N-(1-phenylethyl) derivative (CAS 477228-33-4) |
| Comparator Or Baseline | N-(2-phenylethyl) analog (CAS 477227-95-5) – achiral |
| Quantified Difference | No direct quantitative data available for this pair; class studies show N4 modifications shift EGFR IC50 from nanomolar to micromolar range [1]. |
| Conditions | Structural comparison; kinase inhibition assays for class members |
Why This Matters
For kinase profiling experiments where stereochemistry influences binding, the chiral N-(1-phenylethyl) group offers a critical variable not present in achiral analogs, potentially enabling distinct selectivity fingerprints.
- [1] Kurup S, McAllister B, Liskova P, et al. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. J Enzyme Inhib Med Chem. 2018 Dec;33(1):74-84. doi:10.1080/14756366.2017.1376666. View Source
